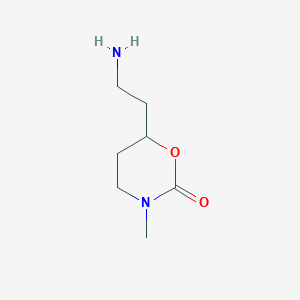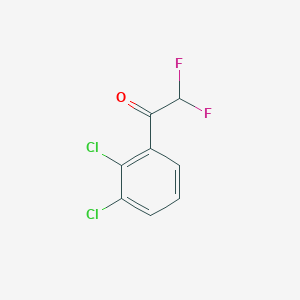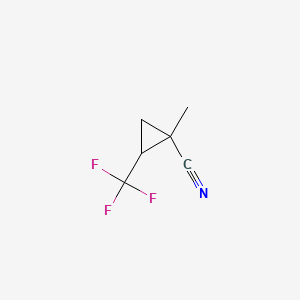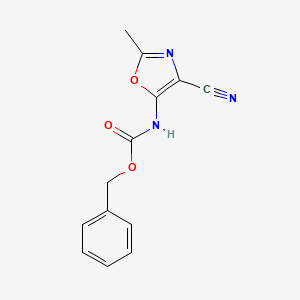![molecular formula C9H11Cl2N3S B15308604 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride is a chemical compound that features a pyridine ring fused with a thiazole ring, connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Halogenated or sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- **1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride .
- **N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride .
- **(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride .
Comparison: 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C9H11Cl2N3S |
|---|---|
Molekulargewicht |
264.17 g/mol |
IUPAC-Name |
(4-pyridin-3-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3S.2ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;;/h1-3,5-6H,4,10H2;2*1H |
InChI-Schlüssel |
BIKQYYXRMKUBAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)










![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)
